molecular formula C23H20ClNO B4880843 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide

Cat. No. B4880843
M. Wt: 361.9 g/mol
InChI Key: XXJMGUIEQGOIHI-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide, also known as CPDP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPDP is a member of the acrylamide family of compounds and is structurally similar to other compounds that have been shown to have therapeutic effects, such as thalidomide and lenalidomide. In

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in disease progression. In cancer research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins that regulate cell growth and survival. In inflammation research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disorder research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to reduce the production of inflammatory cytokines and inhibit the recruitment of immune cells to sites of inflammation. In neurodegenerative disorder research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to reduce oxidative stress and inflammation, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide in lab experiments include its well-established synthesis method, its potential therapeutic applications in a variety of diseases, and its ability to inhibit various signaling pathways that are involved in disease progression. The limitations of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other diseases. Additionally, the use of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide in combination with other therapeutic agents may enhance its efficacy and reduce potential toxicity. Further studies on the pharmacokinetics and pharmacodynamics of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide are also needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide is a chemical compound that has been widely studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its well-established synthesis method, potential therapeutic applications, and ability to inhibit various signaling pathways make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide involves the reaction of 2-chlorobenzonitrile with 2,5-dimethylphenylmagnesium bromide, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained through a purification process that involves recrystallization. The synthesis method for 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have anti-tumor effects in vitro and in vivo, and has been proposed as a potential therapeutic agent for the treatment of multiple myeloma and other hematological malignancies. In inflammation research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO/c1-16-12-13-17(2)22(14-16)25-23(26)20(18-8-4-3-5-9-18)15-19-10-6-7-11-21(19)24/h3-15H,1-2H3,(H,25,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJMGUIEQGOIHI-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylprop-2-enamide

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